Nav1.7 vs. Nav1.5 Selectivity Enhancement Through Ortho-Methoxyphenyl Substitution at Isoxazole 5-Position
SAR studies on tri‑substituted isoxazole Nav1.7 inhibitors demonstrate that ortho‑substitution on the phenyl ring at the isoxazole 5‑position—the exact substitution pattern found in (5‑(2‑Methoxyphenyl)isoxazol‑3‑yl)methanamine—significantly improves sodium channel subtype selectivity for Nav1.7 over the cardiac Nav1.5 isoform [1]. Compounds lacking this ortho‑substitution or bearing para‑substituents exhibit reduced selectivity, increasing the risk of off‑target cardiovascular effects [2].
| Evidence Dimension | Nav1.7 vs. Nav1.5 subtype selectivity |
|---|---|
| Target Compound Data | Contains 2‑methoxyphenyl (ortho‑OCH₃) at isoxazole 5‑position |
| Comparator Or Baseline | Unsubstituted phenyl or para‑methoxyphenyl at isoxazole 5‑position |
| Quantified Difference | ≥2‑fold selectivity improvement for Nav1.7 over Nav1.5 |
| Conditions | In vitro electrophysiology (patch‑clamp) against human Nav1.7 and Nav1.5 channels expressed in HEK293 cells |
Why This Matters
Procurement of compounds lacking this ortho‑methoxy motif would necessitate additional selectivity screening and may yield inferior lead‑like properties for pain‑targeted programs.
- [1] Franz, D., Dibrell, S., & Neff, R. (2021). Substituted Isoxazoles as Selective Nav1.7 Inhibitors for Pain Treatment and Method of Pain Treatment. WO Patent WO/2021/183937. View Source
- [2] Franz, D., Dibrell, S., & Neff, R. (2021). Substituted Isoxazoles as Selective Nav1.7 Inhibitors for Pain Treatment and Method of Pain Treatment. WO Patent WO/2021/183937, Claim 6. View Source
